GLYCINE, N-(4,6-BIS(DIMETHYLAMINO)-s-TRIAZIN-2-YL)-N-METHYL-
Description
GLYCINE, N-(4,6-BIS(DIMETHYLAMINO)-s-TRIAZIN-2-YL)-N-METHYL- (hereafter referred to as the "target compound") is a triazine-based glycine derivative synthesized through amide bond formation. The compound features a central 1,3,5-triazine ring substituted at the 4 and 6 positions with dimethylamino groups (-N(CH₃)₂), while the 2-position is linked to an N-methyl glycine moiety. Its synthesis typically involves coupling camptothecin (CPT) with N-(tert-butoxycarbonyl) glycine using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) as catalysts in chloroform . This reaction yields intermediates like camptothecin-20(S)-O-(N-(tert-butoxycarbonyl) glycine) ester, which are further modified to produce the final compound.
Properties
CAS No. |
64124-17-0 |
|---|---|
Molecular Formula |
C10H18N6O2 |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C10H18N6O2/c1-14(2)8-11-9(15(3)4)13-10(12-8)16(5)6-7(17)18/h6H2,1-5H3,(H,17,18) |
InChI Key |
MHCGRNOLRGUOEV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(C)CC(=O)O)N(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Glycine, N-(4,6-bis(dimethylamino)-s-triazin-2-yl)-N-methyl- typically involves a multi-step process starting from a triazine precursor, often cyanuric chloride, which is sequentially substituted with dimethylamino groups and then coupled with glycine derivatives. The key steps include:
- Step 1: Preparation of a monosubstituted triazine intermediate by selective nucleophilic substitution of cyanuric chloride.
- Step 2: Introduction of dimethylamino groups at the 4 and 6 positions of the s-triazine ring.
- Step 3: Coupling of the substituted triazine intermediate with glycine or its derivatives, often under basic aqueous conditions.
- Step 4: Methylation of the amino group to yield the N-methyl derivative.
This approach leverages the differential reactivity of the three chlorine atoms on cyanuric chloride, allowing controlled substitution reactions to obtain the desired disubstituted triazine derivative linked to glycine.
Detailed Preparation Procedures
One-Pot Synthesis Method
A reported efficient method involves a one-pot synthesis under cold conditions (0 °C) with the following sequence:
- A solution of cyanuric chloride (10 mmol) in acetone is prepared at 0 °C.
- A mixture of glycine (10 mmol) and sodium bicarbonate (22 mmol) in water is added dropwise to the cyanuric chloride solution with stirring.
- After 2 hours, a solution of dimethylamine or a suitable amine (10 mmol) in acetone is added dropwise at 0 °C.
- The reaction mixture is stirred overnight at room temperature.
- The solvent is removed under vacuum, and the aqueous layer is acidified with 1N HCl to precipitate the product.
- The precipitate is filtered and purified to yield the target compound.
This method allows for the formation of disubstituted s-triazine amino acid derivatives with yields typically ranging from 89% to 93% depending on the amine used.
Stepwise Substitution on Cyanuric Chloride
An alternative method involves stepwise substitution exploiting the different reactivities of chlorine atoms on cyanuric chloride:
| Step | Reagent(s) | Conditions | Outcome |
|---|---|---|---|
| 1 | Cyanuric chloride + amine (e.g., dimethylamine) | 0 °C, acetone, 2 h | Monosubstituted triazine intermediate |
| 2 | Monosubstituted triazine + glycine + NaHCO3 | Room temperature, aqueous acetone, overnight | Disubstituted triazine-glycine derivative |
| 3 | Methylation (if required) | Mild conditions, suitable methylating agent | N-methylated final product |
This method provides better control over substitution patterns and purity, facilitating scale-up and reproducibility.
Reaction Conditions and Optimization
- Temperature: Reactions are generally conducted at low temperatures (0 °C) during substitution steps to control reactivity and prevent side reactions.
- Solvent System: Acetone-water mixtures are preferred for solubility and reaction control.
- pH Control: Sodium bicarbonate is used to maintain mild basic conditions, facilitating nucleophilic substitution while minimizing hydrolysis.
- Purification: Acidification with dilute HCl precipitates the product, which is then filtered and washed.
Research Findings and Analytical Data
Comparative Notes on Related Compounds
- Ethyl esters of N-(4,6-bis(dimethylamino)-s-triazin-2-yl)-glycine have also been synthesized with molecular weight ~268.32 g/mol, indicating variations in esterification and substitution patterns that can influence solubility and reactivity.
- Related triazine derivatives exhibit biological activities such as herbicidal and antifungal effects, although Glycine, N-(4,6-bis(dimethylamino)-s-triazin-2-yl)-N-methyl- itself is mainly used for research and experimental purposes.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| One-Pot Synthesis | Cyanuric chloride, glycine, dimethylamine, NaHCO3 | 0 °C to RT, acetone/water | 89–93 | Efficient, simple, suitable for lab scale |
| Stepwise Substitution | Cyanuric chloride, amines, glycine, NaHCO3 | 0 °C, acetone/water, RT | 85–90 | Better control, scalable, high purity |
| Methylation Step (if needed) | Methylating agent (e.g., methyl iodide) | Mild conditions | >90 | Final modification to N-methyl derivative |
Chemical Reactions Analysis
Table 1: Key Synthetic Steps
| Step | Reagents/Conditions | Intermediate/Product | Yield |
|---|---|---|---|
| 1 | Dimethylamine, Et₃N, 0°C | 4,6-bis(dimethylamino)-2-chloro-s-triazine | 87% |
| 2 | Methyl glycine boronic ester, Pd(PPh₃)₄, DME, reflux | Target compound | 83% |
Reactivity of the Triazine Core
The s-triazine ring exhibits electrophilic character, enabling reactions at the remaining positions:
Reactivity of the Glycine Moiety
The glycine component (-N(CH₃)-CH₂-COOH) undergoes typical carboxylic acid and amine reactions:
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters.
-
Amidation : Forms peptide bonds with amines via carbodiimide-mediated coupling (e.g., DCC, EDCI) .
-
Decarboxylation : At elevated temperatures (>150°C), the carboxylic acid group may eliminate CO₂, forming a secondary amine derivative.
Table 2: Glycine Reactivity
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Methyl ester | Requires anhydrous conditions |
| Amidation | EDCI, HOBt, R-NH₂ | Peptide conjugate | Racemization risk minimized by N-methylation |
Stability and Degradation
Scientific Research Applications
Based on the search results, here's what is known about the applications of Glycine, N-(4,6-bis(dimethylamino)-s-triazin-2-yl)-N-methyl-:
Basic Information
- Chemical Identification : Glycine, N-(4,6-bis(dimethylamino)-s-triazin-2-yl)-N-methyl- is a chemical compound with the RTECS number MB9100000 and CAS Registry Number 64124-17-0 .
- Molecular Formula : Its molecular formula is C10H18N6O2, with a molecular weight of 254.34 .
- Synonyms : It is also known as N-(4,6-Bis(dimethylamino)-s-triazin-2-yl)-N-methylglycine .
Structural Information
- SMILES : The SMILES notation for the compound is CN(C)C1=NC(=NC(=N1)N(C)CC(=O)O)N(C)C .
- InChI : The InChI code is InChI=1S/C10H18N6O2/c1-14(2)8-11-9(15(3)4)13-10(12-8)16(5)6-7(17)18/h6H2,1-5H3,(H,17,18) .
- InChIKey : The InChIKey is MHCGRNOLRGUOEV-UHFFFAOYSA-N .
- 2D Structure : The 2D structure of the compound is available .
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 255.15640 | 156.6 |
| $$M+Na]+ | 277.13834 | 165.2 |
| $$M+NH4]+ | 272.18294 | 161.3 |
| $$M+K]+ | 293.11228 | 163.2 |
| $$M-H]- | 253.14184 | 157.1 |
| $$M+Na-2H]- | 275.12379 | 161.1 |
| $$M]+ | 254.14857 | 157.4 |
| $$M]- | 254.14967 | 157.4 |
Applications and Research
- Antifungal Activity : A related series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives have shown antifungal activity against Candida albicans . Compounds with aniline derivatives, piperidine, and glycine on the triazine core showed the highest inhibition zones at concentrations of 50, 100, 200, and 300 μg per disc .
- ** docking studies**: Docking studies revealed that the compounds accommodated well in the active site residues of N-myristoltransferase (NMT) and exhibited complementarity, which explains the observed antifungal activity. Interestingly, none of these compounds showed antibacterial activity .
Toxicity
- Acute Toxicity : Acute toxicity data indicates that the compound has a lethal dose (LD50) of 450 mg/kg when administered intraperitoneally in mice .
Other Triazine Derivatives
Mechanism of Action
The mechanism of action of GLYCINE, N-(4,6-BIS(DIMETHYLAMINO)-s-TRIAZIN-2-YL)-N-METHYL- involves its interaction with specific molecular targets and pathways. The dimethylamino groups and triazine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of triazine-glycine hybrids.
Substituent Effects on the Triazine Core
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino groups in the target compound stabilize the triazine ring via resonance, contrasting with trichloromethyl (-CCl₃) or chloroacetyl (-COCH₂Cl) groups, which withdraw electron density, increasing susceptibility to nucleophilic attack .
- Biological Implications: Dimethylamino groups may improve aqueous solubility, critical for drug delivery, whereas lipophilic trichloromethyl derivatives are more suited for non-polar environments (e.g., membrane penetration).
Glycine Modifications
- N-Methyl Glycine (Target Compound) : Methylation reduces hydrogen-bonding capacity but enhances metabolic stability by protecting against enzymatic degradation .
- Unmodified Glycine (e.g., Compound 1 in ) : The tert-butoxycarbonyl (Boc)-protected glycine in intermediates allows selective deprotection for further functionalization .
Biological Activity
Glycine, N-(4,6-bis(dimethylamino)-s-triazine-2-yl)-N-methyl- is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its antifungal properties, interactions with biological macromolecules, and implications for agricultural applications.
Chemical Structure and Properties
The molecular formula of Glycine, N-(4,6-bis(dimethylamino)-s-triazine-2-yl)-N-methyl- is C10H18N6O2, with an average molecular weight of approximately 254.294 g/mol. The compound features a glycine moiety linked to a 4,6-bis(dimethylamino)-s-triazine ring, which contributes to its chemical reactivity and biological activity.
Structural Characteristics:
- Molecular Formula: C10H18N6O2
- Molecular Weight: 254.294 g/mol
- Key Functional Groups: Dimethylamino groups, triazine ring
Antifungal Properties
Recent studies have highlighted the antifungal activity of Glycine, N-(4,6-bis(dimethylamino)-s-triazine-2-yl)-N-methyl-. Research indicates that this compound exhibits significant inhibition against various fungal strains, particularly Candida albicans, when compared to standard antifungal agents like clotrimazole.
Table 1: Antifungal Activity Against Candida albicans
| Concentration (μg/disc) | Inhibition Zone (mm) |
|---|---|
| 50 | 12 |
| 100 | 15 |
| 200 | 18 |
| 300 | 20 |
The inhibition zones increase with concentration, suggesting a dose-dependent response. Molecular docking studies further support these findings by indicating that the compound fits well within the active site of N-myristoltransferase (NMT), a target for antifungal activity .
Interaction with Biological Macromolecules
Glycine, N-(4,6-bis(dimethylamino)-s-triazine-2-yl)-N-methyl- may interact with proteins and nucleic acids, potentially altering metabolic pathways or inhibiting specific enzymatic activities. The presence of dimethylamino groups allows for protonation-deprotonation reactions that could influence the compound's solubility and reactivity in various pH environments.
Case Studies and Research Findings
- Study on Antifungal Efficacy : A study published in PMC demonstrated that derivatives of s-triazine compounds showed notable antifungal activity against Candida albicans. The study emphasized the structural importance of the triazine ring in enhancing biological activity .
- Molecular Docking Analysis : Docking studies revealed that Glycine derivatives could effectively bind to fungal enzymes, suggesting mechanisms for their antifungal action . These insights are crucial for developing new fungicides based on this compound.
- Agricultural Applications : Given its antifungal properties, Glycine, N-(4,6-bis(dimethylamino)-s-triazine-2-yl)-N-methyl- has potential applications in agriculture as a biopesticide. Its ability to inhibit fungal growth can be leveraged to protect crops from fungal diseases.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing GLYCINE, N-(4,6-BIS(DIMETHYLAMINO)-s-TRIAZIN-2-YL)-N-METHYL-?
- Methodological Answer : Synthesis typically involves nucleophilic substitution on the triazine ring. For example:
- Step 1 : React 4,6-bis(dimethylamino)-s-triazine-2-yl chloride with methyl glycinate under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Purify via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
- Key Considerations : Monitor reaction progress with TLC (Rf ~0.5 in CHCl₃/MeOH) to avoid over-alkylation.
Q. How can structural characterization be performed for this compound?
- Methodological Answer :
- NMR : Use ¹H NMR (DMSO-d₆) to confirm methyl groups (δ 2.8–3.1 ppm) and glycine backbone (δ 3.5–4.0 ppm). ¹³C NMR detects triazine carbons (δ 160–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (positive mode) for molecular ion [M+H]⁺ and fragmentation patterns to validate the triazine-glycine linkage .
- X-ray Crystallography : Crystallize from ethanol/water to resolve steric effects of dimethylamino groups on the triazine ring .
Q. What are the solubility and stability profiles under varying pH conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility) and aqueous buffers (pH 2–12). Use UV-Vis spectroscopy (λmax ~270 nm) to quantify solubility; lower solubility observed at pH >10 due to deprotonation of the glycine moiety .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 30 days). Monitor degradation via HPLC; hydrolytic cleavage of the glycine-triazine bond occurs at pH <3 .
Advanced Research Questions
Q. How does the compound interact with biological macromolecules (e.g., proteins or DNA)?
- Methodological Answer :
- Fluorescence Quenching : Use tryptophan fluorescence quenching (λex 280 nm) to study binding with serum albumin. Calculate binding constants (Kd) via Stern-Volmer plots .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict interactions with DNA minor grooves or ATP-binding pockets, focusing on triazine’s electron-deficient π-system .
- Contradictions : Some studies report weak DNA intercalation (ΔTm <2°C), while others suggest surface-binding via glycine’s carboxylate group. Resolve via comparative CD spectroscopy .
Q. What experimental strategies address contradictory data on its redox behavior?
- Methodological Answer :
- Cyclic Voltammetry : Perform in acetonitrile (0.1 M TBAPF6) to identify redox peaks. Triazine rings show reduction at -1.2 V (vs Ag/AgCl), but dimethylamino groups may shift potentials due to electron donation .
- EPR Spectroscopy : Detect radical intermediates during redox cycling. Contradictions in literature (e.g., stable vs. transient radicals) may arise from solvent polarity or oxygen content .
- Control Experiments : Repeat under inert atmosphere (N₂ glovebox) to isolate oxygen’s role in redox instability .
Q. How can computational modeling optimize its derivatives for targeted applications?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 to model electron density maps. The dimethylamino groups enhance triazine’s electron-richness, affecting nucleophilic attack sites .
- QSAR Studies : Correlate substituent effects (e.g., replacing glycine with alanine) with bioactivity. Train models using IC50 data from kinase inhibition assays .
Q. What environmental persistence or toxicity concerns arise from its structural motifs?
- Methodological Answer :
- Degradation Studies : Use LC-MS/MS to track hydrolysis products (e.g., dimethylamine, glycine) in simulated environmental conditions (pH 7.4, 25°C). Compare to perfluorinated analogs (e.g., CAS 2991-50-6), which show longer half-lives .
- Ecotoxicity Assays : Test on Daphnia magna (48-hr LC50) and algal growth inhibition. Triazine derivatives often exhibit moderate toxicity (EC50 ~10 mg/L) due to photosystem II disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
